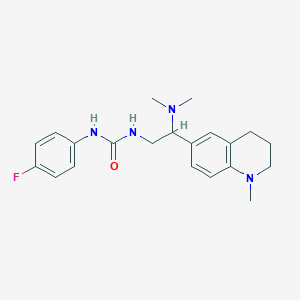
1-(2-(Dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(4-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C21H27FN4O and its molecular weight is 370.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has shown that certain analogues of the tetrahydroquinoline class, which share structural similarities with the compound , exhibit potent anticancer properties. These compounds are known to target topoisomerase I, an enzyme crucial for DNA replication and transcription in cancer cells, indicating a potential for therapeutic applications in oncology. One study highlighted the synthesis of 11H-Isoquino[4,3-c]cinnolin-12-ones, which demonstrated notable cytotoxic activity against various cancer cell lines, including non-estrogen responsive breast tumor cells, through topoisomerase I-targeting mechanism (Ruchelman et al., 2004).
Antimicrobial and Antiviral Properties
Compounds with tetrahydroquinoline and related structures have been evaluated for their antimicrobial and antiviral activities. For instance, derivatives of 3,4-dihydroquinazolin-4-one showed antimicrobial effects, offering potential utility in treating infections caused by resistant bacteria and viruses. This underscores the versatility of such compounds in contributing to the development of new antimicrobial agents (El-zohry & Abd-Alla, 2007).
Neurological Applications
The structural analogues of the compound have also been explored for their effects on neurological conditions, such as Alzheimer’s disease. For instance, specific derivatives were investigated for their ability to bind to neurofibrillary tangles and beta-amyloid plaques in the brains of living patients, offering insights into diagnostic and therapeutic avenues for neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Fluorescent Probes for Biological Studies
Certain derivatives have been developed into fluorescent probes for biological research, demonstrating utility in monitoring pH changes in biological systems. These probes can facilitate the investigation of cellular processes in real-time, providing valuable tools for biomedical research and diagnostic applications (Zhang et al., 2011).
Cancer Research through Tyrosine Kinase Inhibition
Additionally, quinazolinone-based derivatives, closely related to the compound of interest, have been synthesized and evaluated for their potential as dual inhibitors of VEGFR-2 and EGFR tyrosine kinases. These enzymes are critical in cancer development and progression, suggesting the compound's derivatives could serve as effective anti-cancer agents (Riadi et al., 2021).
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O/c1-25(2)20(14-23-21(27)24-18-9-7-17(22)8-10-18)16-6-11-19-15(13-16)5-4-12-26(19)3/h6-11,13,20H,4-5,12,14H2,1-3H3,(H2,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZCRWQKHUFHOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=C(C=C3)F)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-chlorophenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B2362900.png)
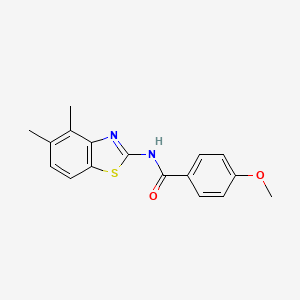
![2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B2362903.png)
![4-benzyl-N-isopropyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2362907.png)
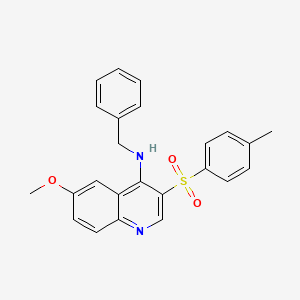
![N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-[ethyl(prop-2-yn-1-yl)amino]-N-phenylpropanamide](/img/structure/B2362910.png)
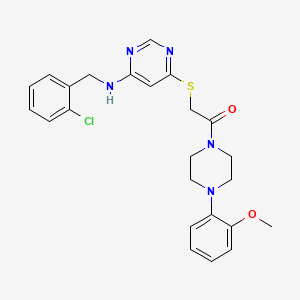



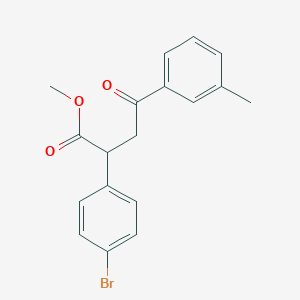
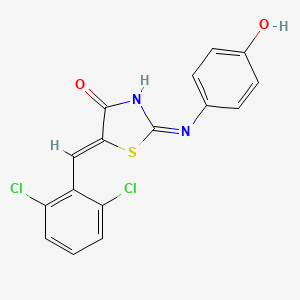
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B2362920.png)
